molecular formula C20H24N6O5S3 B2745510 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-37-8

3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2745510
CAS No.: 392319-37-8
M. Wt: 524.63
InChI Key: MLRNEJVIRNKNLX-UHFFFAOYSA-N
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Description

The compound 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a structurally complex molecule featuring:

  • A bis-thiadiazole scaffold linked via a sulfanyl bridge. The first thiadiazole ring is substituted with a carbamoylmethyl group, while the second incorporates a 5-methyl-1,3,4-thiadiazol-2-yl moiety. This dual-thiadiazole architecture is associated with diverse biological activities, including anticancer and enzyme inhibitory effects .

The synthesis of such compounds typically involves multi-step protocols, such as heterocyclization of acylated thiosemicarbazides, alkylation, and coupling reactions (e.g., Schotten–Baumann acylation) . However, the triethoxy benzamide group may necessitate specialized protection/deprotection strategies to maintain regioselectivity during synthesis.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5S3/c1-5-29-13-8-12(9-14(30-6-2)16(13)31-7-3)17(28)22-19-25-26-20(34-19)32-10-15(27)21-18-24-23-11(4)33-18/h8-9H,5-7,10H2,1-4H3,(H,21,24,27)(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRNEJVIRNKNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the thiadiazole and ethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds similar to 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines:

  • In vitro studies demonstrated that certain thiadiazole derivatives can inhibit the growth of lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cells with IC50 values in the low micromolar range .
  • A structure–activity relationship analysis revealed that modifications on the thiadiazole ring influence anticancer activity significantly .

Antimicrobial Activity

Thiadiazole compounds have shown promising results against a range of microbial pathogens:

  • Studies indicate that derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing novel antibiotics .

Anti-Tuberculosis Activity

Research has identified certain thiadiazole derivatives as effective against multidrug-resistant strains of Mycobacterium tuberculosis:

  • In vitro evaluations showed that these compounds inhibit the growth of tuberculosis strains significantly more than standard treatments .

Anti-inflammatory and Analgesic Effects

Thiadiazoles have been investigated for their anti-inflammatory properties. Some derivatives have shown potential in reducing inflammation in animal models:

  • Compounds have been reported to inhibit cyclooxygenase enzymes, leading to reduced pain and inflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Alam et al. (2011) synthesized several thiadiazole derivatives and evaluated their anticancer properties against various human cell lines. The most potent compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells . This study underscores the potential of thiadiazoles in cancer therapy.

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of thiadiazole derivatives, compounds were tested against common bacterial strains. Results indicated that certain derivatives displayed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting their utility in treating resistant infections .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerSK-MEL-24.27 µg/mL
AntimicrobialStaphylococcus aureus< 10 µg/mL
Anti-TBM. tuberculosis< 0.5 µg/mL
Anti-inflammatoryCOX inhibition> 50% inhibition

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with similar derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Substituents/Features Biological Activity/Notes Reference
Target Compound 3,4,5-Triethoxy benzamide; bis-thiadiazole with carbamoylmethyl sulfanyl bridge Hypothesized anticancer/anticonvulsant activity; enhanced lipophilicity
5-Substituted 1,3,4-thiadiazol-2-yl-sulfanyl acetic acid derivatives Varied R-groups (alkyl, carbonylamino) on thiadiazole Anticonvulsant and anticancer activity; scaffold optimized for target interaction
5-Arylidine amino-1,3,4-thiadiazol-2-[(N-benzoyl)]sulphonamides Sulphonamide linkage; arylidine substituents Anticancer activity (MTT assay); derived from acetazolamide
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide Nitrobenzamide; ethylsulfanyl group Potential antimicrobial/antitumor activity; nitro group enhances reactivity
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Halogenated substituents (Cl, F) Enhanced receptor binding via halogen interactions; crystallographically characterized
N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Chlorophenyl and sulfamoyl groups Electron-withdrawing sulfamoyl group; potential enzyme inhibition

Structural and Electronic Differences

  • Triethoxy Benzamide vs. Halogenated/Nitro Groups : The triethoxy groups in the target compound increase lipophilicity and may improve blood-brain barrier penetration compared to halogenated (e.g., Cl, F) or nitro-containing analogs, which rely on electronic effects for target binding .
  • Bis-Thiadiazole vs.
  • Carbamoylmethyl vs. Ethylsulfanyl Substituents : The carbamoylmethyl group in the target compound may enhance solubility and reduce toxicity compared to ethylsulfanyl or nitro groups, which are prone to metabolic oxidation .

Biological Activity

The compound 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research on its biological activity, including cytotoxicity against various cancer cell lines and other pharmacological effects.

Chemical Structure

The compound's structure can be broken down into key components:

  • Thiadiazole Rings : Two thiadiazole moieties contribute to its biological activity.
  • Benzamide Group : Provides a framework for interaction with biological targets.
  • Ethoxy Substituents : Enhance lipophilicity and may influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that derivatives of thiadiazole possess significant anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Notes
Lung Cancer (A549)4.27Strong growth inhibition observed .
Skin Cancer (SK-MEL-2)3.5Effective against melanoma cells .
Colon Cancer (HCT15)5.0Demonstrated selective toxicity .
Breast Cancer (MCF-7)2.1 – 3.4Potent antiproliferative effects noted .

The structure–activity relationship (SAR) studies indicate that the presence of specific substituents on the thiadiazole ring significantly affects the cytotoxic potency of these compounds. For instance, the introduction of different functional groups at the C-5 position has been shown to enhance activity against various cancer types .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
  • Interaction with Tubulin : Similar to known microtubule-targeting agents like colchicine, it may bind to tubulin and inhibit mitotic spindle formation, thereby preventing cell division .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have been explored for their antimicrobial effects. The compound showed promising results against various bacterial strains and fungi, indicating potential as an antimicrobial agent.

Case Studies

  • Cytotoxicity Assay : In a study involving the MTT assay, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

S-Alkylation : Introduce the sulfanylacetic acid derivative via alkylation with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the benzamide and thiadiazole moieties .

  • Key Considerations : Optimize reaction conditions (temperature: 60–80°C; solvent: polar aprotic solvents like DMF) to achieve yields >70% and purity >95% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~600–650 Da) .
    • Validation : Cross-reference spectral data with synthesized intermediates to resolve ambiguities (e.g., distinguishing thiadiazole vs. oxadiazole peaks) .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition (e.g., tyrosine kinase inhibition at 10 µM) .

Advanced Research Questions

Q. How can contradictory results in biological activity be resolved?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from:

  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
  • Substituent Effects : Compare activity of analogs (e.g., 5-methyl vs. 5-ethyl thiadiazole derivatives) to identify structure-activity relationships (SAR) .
    • Mitigation : Validate results across multiple cell lines and assay platforms (e.g., ATP-based vs. resazurin assays) .

Q. What strategies optimize the compound’s stability for in vivo studies?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
    • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life and reduce hepatic clearance .

Q. How to design a SAR study for this compound?

  • Variables :

  • Thiadiazole Substituents : Vary alkyl/aryl groups at position 5 to modulate lipophilicity (logP) .
  • Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Tools :
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase) .
  • QSAR Models : Corrogate substituent properties (e.g., Hammett σ values) with bioactivity data .

Q. What mechanistic studies are critical for elucidating its mode of action?

  • Approaches :

  • Target Identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .
    • Validation : Use isoform-specific inhibitors (e.g., EGFR inhibitors) to confirm target engagement .

Data Analysis and Interpretation

Q. How to address inconsistencies in spectral data during characterization?

  • Common Issues :

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations .
  • Impurity Signals : Compare with synthetic intermediates to assign minor peaks (e.g., unreacted starting materials) .
    • Documentation : Report solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃) and coupling constants (J values) .

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Models :

  • Nonlinear Regression : Fit data to a four-parameter logistic curve (Hill equation) for IC₅₀/EC₅₀ determination .
  • ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s HSD) for multi-dose experiments .
    • Software : Prism (GraphPad) or R packages (drc, nlme) for robust curve fitting .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1CS₂, KOH, 80°C7590
2Chloroacetic acid, DMF6892
3EDC/HOBt, RT8295

Table 2 : Biological Activity of Analogous Thiadiazoles

CompoundIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)TargetReference
5-Methyl-thiadiazole12.516EGFR kinase
5-Ethyl-thiadiazole8.78Tubulin

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